molecular formula C24H29N7O2 B1192457 CC-509

CC-509

Cat. No.: B1192457
M. Wt: 447.54
InChI Key: SHDAHIVOLRESPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC-509 is a triazolopyridine-based small-molecule inhibitor targeting spleen tyrosine kinase (Syk), a critical mediator of immune-inflammatory signaling pathways implicated in autoimmune diseases such as rheumatoid arthritis (RA) . Its chemical formula is C₂₄H₂₉N₇O₂, with a molecular weight of 447.540 g/mol, and it exhibits high oral bioavailability (>80%) and solubility in dimethyl sulfoxide (DMSO) . Preclinical studies demonstrate that this compound significantly reduces pro-inflammatory cytokines (e.g., RANTES, MIP-1α) and attenuates disease severity in rodent models of collagen-induced arthritis (CIA) and passive cutaneous anaphylaxis (PCA) .

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.54

IUPAC Name

N3-(Tetrahydro-pyran-4-yl)-N6-[5-(tetrahydro-pyran-4-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-1H-indazole-3,6-diamine

InChI

InChI=1S/C24H29N7O2/c1-2-19(14-16-6-10-32-11-7-16)31-22(3-1)27-24(30-31)26-18-4-5-20-21(15-18)28-29-23(20)25-17-8-12-33-13-9-17/h1-5,15-17H,6-14H2,(H,26,30)(H2,25,28,29)

InChI Key

SHDAHIVOLRESPS-UHFFFAOYSA-N

SMILES

C1(NC2CCOCC2)=NNC3=C1C=CC(NC4=NN5C(CC6CCOCC6)=CC=CC5=N4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC509;  CC-509;  CC 509

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Syk Inhibitors

Key Comparators

The most relevant comparators to CC-509 include R406 (active metabolite of fostamatinib) and entospletinib , both clinically evaluated Syk inhibitors.

Selectivity Profiles

Compound Syk IC₅₀ (nM) Off-Target Kinases (IC₅₀ < 100 nM) Clinical Adverse Effects
This compound 3.2 KDR (1,200 nM), Jak2 (850 nM) None reported (preclinical)
R406 1.8 Jak2 (43 nM), KDR (68 nM) Neutropenia, hypertension
Entospletinib 6.0 FLT3 (15 nM), JAK1 (220 nM) Hepatotoxicity
  • This compound exhibits moderate kinome selectivity, with minimal off-target inhibition of KDR (kinase domain receptor) and Jak2, which are associated with hypertension and neutropenia, respectively. This contrasts sharply with R406, which potently inhibits Jak2 and KDR, contributing to its clinical toxicity .
  • Entospletinib, while selective for Syk, shows notable activity against FLT3, linked to hepatotoxicity in clinical trials .

Efficacy in Preclinical Models

Compound Collagen-Induced Arthritis (CIA) Passive Cutaneous Anaphylaxis (PCA)
This compound 67% reduction in paw swelling; 80% ↓ RANTES/MIP-1α 89% inhibition of edema
R406 72% reduction in paw swelling; 85% ↓ cytokines 92% inhibition of edema
Entospletinib 60% reduction in paw swelling Not tested
  • This compound achieves comparable efficacy with a wider therapeutic window due to its optimized selectivity .

Pharmacokinetics

Compound Oral Bioavailability (%) Half-Life (hr) Clinical Stage (2025)
This compound 82 6.5 Phase I (planned)
R406 45 3.2 Approved (fostamatinib)
Entospletinib 75 8.1 Phase III (discontinued)
  • This compound ’s pharmacokinetic profile supports once-daily dosing, unlike R406 , which requires twice-daily administration .

Detailed Research Findings

Mechanism of Action

This compound binds reversibly to Syk’s ATP-binding pocket, inhibiting downstream signaling pathways (e.g., NF-κB, MAPK) that drive cytokine release and immune cell activation .

Preclinical Validation

  • PCA Model : this compound inhibited IgE-mediated vascular permeability by 89%, demonstrating potent anti-allergic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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